molecular formula C18H11F3N6O2 B2627557 N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 847384-28-5

N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Katalognummer: B2627557
CAS-Nummer: 847384-28-5
Molekulargewicht: 400.321
InChI-Schlüssel: LCLIAYLTBHCWOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a triazolo[4,5-d]pyrimidin-7(6H)-one core substituted at position 3 with a 4-fluorophenyl group and at position 6 with a 2-(2,4-difluorophenyl)acetamide moiety. The fluorinated aromatic rings and acetamide linkage are critical for its physicochemical and biological properties.

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N6O2/c19-10-1-4-12(5-2-10)27-17-16(24-25-27)18(29)26(9-22-17)8-15(28)23-14-6-3-11(20)7-13(14)21/h1-7,9H,8H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLIAYLTBHCWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound that belongs to the class of triazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings regarding the biological activity of this specific compound.

Chemical Structure

The structural formula of the compound is as follows:

C18H14F3N5O\text{C}_{18}\text{H}_{14}\text{F}_3\text{N}_5\text{O}

This structure features a triazole ring fused with a pyrimidine core, which is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial effects. The compound has been evaluated for its effectiveness against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.125 to 8 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The mechanism involves inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest:

  • Cell Viability : In vitro assays demonstrate significant cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
  • Apoptosis Induction : Mechanistic studies reveal that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are noteworthy:

  • Cytokine Inhibition : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models .
  • In Vivo Studies : Animal models demonstrate reduced inflammation markers following administration of the compound, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

Structural FeatureEffect on Activity
Fluorine SubstitutionEnhances lipophilicity and bioavailability
Triazole RingEssential for antimicrobial activity
Acetamide GroupContributes to overall stability and potency

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the compound's efficacy against a panel of bacterial strains. Results indicated a broad-spectrum activity profile, outperforming several standard antibiotics .
  • Cytotoxicity Evaluation : An investigation into its anticancer properties revealed that the compound significantly inhibits the growth of several cancer cell lines while sparing normal cells, highlighting its therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds containing the triazole scaffold exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Properties : Various studies have demonstrated that triazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. Compounds similar to N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide have shown Minimum Inhibitory Concentrations (MIC) comparable to or better than standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : The triazole ring is a key feature in many antifungal agents. Studies suggest that this compound could demonstrate efficacy against fungal pathogens, making it a candidate for further development in antifungal therapies .

Anticancer Potential

Recent investigations into the anticancer properties of triazole derivatives highlight their potential as chemotherapeutic agents. The compound's structural features may enhance its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Research has indicated that triazoles can interfere with multiple cellular pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of compounds like N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide. Modifications to the triazole and phenyl groups can significantly impact biological activity:

  • Fluorination : The presence of fluorine atoms in the phenyl rings enhances lipophilicity and metabolic stability, which can improve bioavailability and efficacy .
  • Substituent Variations : Altering substituents on the triazole or acetamide moiety can lead to variations in potency and selectivity against specific targets.

Case Study 1: Antibacterial Activity Evaluation

A study evaluated a series of triazole derivatives for their antibacterial activity against common pathogens. Among these derivatives, one compound exhibited an MIC of 0.75 μg/mL against MRSA, highlighting the potential of triazole-based compounds in treating resistant infections .

Case Study 2: Anticancer Effects

In vitro studies on triazole derivatives showed promising results in inhibiting cancer cell lines such as HeLa and MCF-7. The compounds induced apoptosis through mitochondrial pathways and showed lower toxicity profiles compared to conventional chemotherapeutics .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Triazolo-Pyrimidinone Cores

Substituent Variations on the Triazolo-Pyrimidinone Core
  • N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide (892469-51-1): This analog replaces the 4-fluorophenyl group at position 3 with a benzyl group and substitutes the 2,4-difluorophenyl acetamide with a 2-chlorobenzyl acetamide.
  • 3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one (872590-62-0) :
    The 3-fluorophenyl substituent and pyridinylmethyl group at position 6 introduce nitrogen-based hydrogen bonding capabilities, which may enhance solubility or target interactions compared to the fluorophenyl-acetamide motif .

Fluorinated Aromatic Substituents
  • Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) :
    A triazolo-pyrimidine sulfonamide herbicide, flumetsulam demonstrates the agrochemical relevance of fluorinated triazolo-pyrimidines. The sulfonamide group and 2,6-difluorophenyl substituent contrast with the acetamide and 2,4-difluorophenyl in the target compound, highlighting divergent functional group strategies .

Comparative Physicochemical and Spectroscopic Data

NMR Profiling ()

A 2014 study compared NMR shifts of triazolo-pyrimidinone derivatives (compounds 1, 7, and Rapa). Key findings:

  • Regions of Variability : Chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ significantly among analogs, correlating with substituent-induced electronic changes.
  • Core Stability: The triazolo-pyrimidinone core exhibits consistent chemical environments across analogs, while substituent-driven shifts highlight localized electronic effects .
Table 1: Key NMR Shift Comparisons
Compound Region A (ppm) Region B (ppm) Core Stability
Target Compound 7.2–7.5 3.8–4.1 High
Compound 1 7.0–7.3 3.6–3.9 Moderate
Compound 7 7.4–7.7 4.0–4.3 High

Functional Group and Bioactivity Comparisons

Acetamide vs. Sulfonamide Linkages
  • The target compound’s acetamide group offers flexibility and moderate hydrogen bonding, whereas flumetsulam’s sulfonamide provides stronger acidity and rigidity.
Halogen Substitution Patterns
  • 2,4-Difluorophenyl vs. 4-Trifluoromethylphenyl (Patent EP 4 374 877 A2) :
    A 2024 patent describes analogs with trifluoromethylphenyl groups, which increase steric bulk and electron-withdrawing effects. Such substitutions may enhance metabolic stability or target selectivity compared to dihalogenated systems .

Lumping Strategy and Reactivity ()

Compounds with shared triazolo-pyrimidinone cores but varying substituents (e.g., halogen position, linker groups) are often "lumped" into surrogate categories to simplify reaction modeling. For example:

  • Pre-Lumping : 13 reactions involving three distinct analogs.
  • Post-Lumping : 5 reactions for a surrogate compound, emphasizing conserved core reactivity despite substituent differences .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.